molecular formula C13H20O5S B13863706 2-((1-Hydroxypropan-2-yl)oxy)propyl 4-Methylbenzenesulfonate

2-((1-Hydroxypropan-2-yl)oxy)propyl 4-Methylbenzenesulfonate

Katalognummer: B13863706
Molekulargewicht: 288.36 g/mol
InChI-Schlüssel: UDHYHBMLRZZGBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-Hydroxypropan-2-yl)oxy)propyl 4-Methylbenzenesulfonate is an organic compound that features a hydroxypropan-2-yl group linked to a propyl chain, which is further connected to a 4-methylbenzenesulfonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Hydroxypropan-2-yl)oxy)propyl 4-Methylbenzenesulfonate typically involves the reaction of 1-hydroxypropan-2-yl with propyl 4-methylbenzenesulfonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters. Purification steps, such as distillation or crystallization, are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1-Hydroxypropan-2-yl)oxy)propyl 4-Methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-((1-Hydroxypropan-2-yl)oxy)propyl 4-Methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((1-Hydroxypropan-2-yl)oxy)propyl 4-Methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with target molecules, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-hydroxypropan-2-yl 4-methylbenzenesulfonate: Shares structural similarity and may exhibit similar chemical properties.

    2-methylphenyl 4-methylbenzenesulfonate: Another compound with a similar sulfonate group but different substituents.

Uniqueness

2-((1-Hydroxypropan-2-yl)oxy)propyl 4-Methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.

Eigenschaften

Molekularformel

C13H20O5S

Molekulargewicht

288.36 g/mol

IUPAC-Name

2-(1-hydroxypropan-2-yloxy)propyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H20O5S/c1-10-4-6-13(7-5-10)19(15,16)17-9-12(3)18-11(2)8-14/h4-7,11-12,14H,8-9H2,1-3H3

InChI-Schlüssel

UDHYHBMLRZZGBW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC(C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.